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Executive Summary

Glucosulfone, also known as Promin, holds a significant place in medical history as one of the
first effective chemotherapeutic agents for leprosy. Administered intravenously, it is a prodrug
that is metabolically converted to its active form, dapsone. Due to its historical significance and
subsequent replacement by the more conveniently administered oral dapsone, comprehensive
modern pharmacokinetic and pharmacodynamic data for Glucosulfone is limited. This guide
provides a detailed overview of the available information on Glucosulfone, with a necessary
and extensive focus on the well-documented pharmacokinetics and pharmacodynamics of its
active metabolite, dapsone, which governs the therapeutic efficacy and toxicological profile of
Glucosulfone.

Introduction

Glucosulfone (sodium glucosulfone) is a sulfone drug that emerged in the 1940s as a
groundbreaking treatment for leprosy, caused by Mycobacterium leprae.[1] Early clinical trials
demonstrated its ability to slow the progression of the disease.[2] However, the requirement for
intravenous administration and the discovery that its therapeutic action was due to its metabolic
conversion to dapsone led to its eventual replacement by oral dapsone.[2] Understanding the
pharmacokinetics and pharmacodynamics of Glucosulfone is, therefore, intrinsically linked to
the properties of dapsone.
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Pharmacokinetics

Detailed pharmacokinetic studies specifically for Glucosulfone are scarce in contemporary
literature. The primary pharmacokinetic event is its conversion to dapsone. The following
sections focus on the well-characterized pharmacokinetics of dapsone, which is the clinically
relevant active molecule.

Absorption and Bioavailability of Dapsone

Oral dapsone is rapidly and almost completely absorbed from the gastrointestinal tract.[3] Peak
plasma concentrations are typically reached within 2 to 8 hours of oral administration.[4][5]

Distribution of Dapsone

Dapsone is widely distributed throughout the body. It has an estimated volume of distribution of
1.5 L/kg.[3] The drug is approximately 70% bound to plasma proteins.

Metabolism

Glucosulfone is metabolized to dapsone, which is the active therapeutic agent. Dapsone itself
undergoes extensive hepatic metabolism, primarily through two pathways: N-acetylation and N-
hydroxylation.[1]

e N-acetylation: This reaction is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme and
results in the formation of monoacetyldapsone (MADDS). The rate of acetylation is subject to
genetic polymorphism, leading to "slow" and "fast" acetylator phenotypes.

o N-hydroxylation: This pathway is mediated by cytochrome P450 (CYP) enzymes, including
CYP2EL, CYP2C9, and CYP3A4, and forms dapsone hydroxylamine (DDS-NOH).[1] This
metabolite is believed to be responsible for the dose-dependent hematological side effects of
dapsone, such as methemoglobinemia and hemolytic anemia.

Excretion of Dapsone

Dapsone and its metabolites are primarily excreted in the urine as water-soluble glucuronide
and sulfate conjugates.[1] Approximately 85% of a daily dose of dapsone can be recovered in
the urine as metabolites.[1] The elimination half-life of dapsone is long and variable, ranging
from 10 to 50 hours, with an average of about 28 hours.[1][3]
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Quantitative Pharmacokinetic Data for Dapsone

The following table summarizes key pharmacokinetic parameters for dapsone.

Parameter Value Reference(s)

Time to Peak Plasma
) 2 - 8 hours [4][5]
Concentration (Tmax)

10 - 50 hours (average ~28

Plasma Half-life (t%%) [11[3]
hours)

Volume of Distribution (Vd) 1.5 L/kg [3]

Plasma Protein Binding ~70%

Hepatic metabolism followed

Primary Route of Elimination by renal excretion of [1]
metabolites
Pharmacodynamics

The pharmacodynamic effects of Glucosulfone are attributable to its active metabolite,
dapsone.

Mechanism of Action

Dapsone is a bacteriostatic antimicrobial agent that acts as a competitive antagonist of para-
aminobenzoic acid (PABA).[4] It inhibits the bacterial enzyme dihydropteroate synthase
(DHPS), which is crucial for the synthesis of dihydrofolic acid, a precursor required for the
synthesis of nucleic acids.[4] This disruption of the folate synthesis pathway prevents bacterial
replication. Mammalian cells are unaffected as they do not synthesize their own folic acid,
instead obtaining it from their diet.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b1195741?utm_src=pdf-body-img
https://www.benchchem.com/product/b1195741?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10284364/
https://www.dovepress.com/global-surveillance-system-to-monitor-the-development-of-drug-resistan-peer-reviewed-fulltext-article-RRTM
https://www.internationaltextbookofleprosy.com/basic-sciences/microbiology/anti-leprosy-drugs-modes-of-action-and-mechanisms-of-resistance-in-mycobacterium-leprae
https://www.researchgate.net/publication/319468128_Leprosy
https://www.researchgate.net/publication/363675749_Treatment_of_Leprosy_and_Lepra_Reactions
https://www.benchchem.com/product/b1195741#pharmacokinetics-and-pharmacodynamics-of-glucosulfone
https://www.benchchem.com/product/b1195741#pharmacokinetics-and-pharmacodynamics-of-glucosulfone
https://www.benchchem.com/product/b1195741#pharmacokinetics-and-pharmacodynamics-of-glucosulfone
https://www.benchchem.com/product/b1195741#pharmacokinetics-and-pharmacodynamics-of-glucosulfone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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